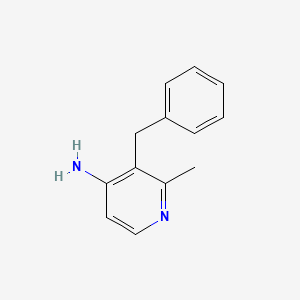

3-Benzyl-2-methylpyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-12(13(14)7-8-15-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQXDJMTVBEQGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401267930 | |

| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464091-66-4 | |

| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinamine, 2-methyl-3-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401267930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Benzyl-2-methylpyridin-4-amine CAS registry number and chemical identifiers

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Benzyl-2-methylpyridin-4-amine and Related 4-Aminopyridine Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Novel Chemical Entities

This document, therefore, serves a dual purpose. Firstly, it provides a comprehensive, albeit predictive, framework for the synthesis, identification, and characterization of 3-Benzyl-2-methylpyridin-4-amine. Secondly, it situates this molecule within the broader, and well-established, context of substituted 4-aminopyridine derivatives, a class of compounds with significant and diverse pharmacological activities. The principles and protocols outlined herein are grounded in established chemical literature and are designed to empower researchers to confidently approach the synthesis and evaluation of this and structurally related compounds.

Section 1: Chemical Identity and Predicted Physicochemical Properties

While a registered CAS number for 3-Benzyl-2-methylpyridin-4-amine has not been identified, we can deduce its fundamental chemical identifiers from its structure.

| Chemical Identifier | Predicted Value |

| IUPAC Name | 3-Benzyl-2-methylpyridin-4-amine |

| Chemical Formula | C₁₃H₁₄N₂ |

| Molecular Weight | 198.27 g/mol |

| Canonical SMILES | CC1=C(CC2=CC=CC=C2)C=NC=C1N |

| InChI Key | (Predicted) |

| Appearance | (Predicted) Solid, likely off-white to pale yellow |

Note: The InChI key and appearance are predicted based on the proposed structure and comparison with similar compounds.

Section 2: Proposed Synthetic Strategy and Mechanistic Rationale

The synthesis of 3-Benzyl-2-methylpyridin-4-amine can be approached through a multi-step pathway, leveraging known transformations in pyridine chemistry. The proposed retrosynthetic analysis identifies commercially available starting materials and outlines a logical sequence of reactions.

Caption: Proposed Retrosynthetic Pathway for 3-Benzyl-2-methylpyridin-4-amine.

Step-by-Step Synthetic Protocol:

Step 1: Synthesis of 2,3-Lutidine N-oxide

-

To a solution of 2,3-lutidine in a suitable solvent such as acetic acid, add a controlled amount of an oxidizing agent, for example, hydrogen peroxide (30% solution).

-

The reaction mixture is heated, typically at 70-80°C, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched, and the product is extracted with an organic solvent. The N-oxide is then purified, for instance, by crystallization.

Step 2: Synthesis of 4-Nitro-2,3-lutidine N-oxide

-

The 2,3-lutidine N-oxide is subjected to nitration using a mixture of nitric acid and sulfuric acid.

-

The reaction is performed at a controlled temperature, usually below 100°C, to introduce a nitro group at the 4-position of the pyridine ring.

-

The product is isolated by pouring the reaction mixture onto ice, followed by neutralization and extraction.

Step 3: Synthesis of 4-Chloro-2,3-lutidine

-

The 4-nitro-2,3-lutidine N-oxide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

This reaction both reduces the N-oxide and replaces the nitro group with a chlorine atom.

-

The reaction is typically refluxed, and the product is isolated by careful quenching of the excess reagent followed by extraction and purification.

Step 4: Benzylation of 4-Chloro-2,3-lutidine

-

To introduce the benzyl group at the 3-position, a cross-coupling reaction can be employed. A plausible method is a Suzuki or a similar palladium-catalyzed coupling reaction with a suitable benzylboronic acid derivative.

-

Alternatively, a Grignard reaction with benzylmagnesium bromide could be considered, though this may have regioselectivity challenges.

Step 5: Amination of 4-Chloro-3-benzyl-2-methylpyridine

-

The final step involves the nucleophilic substitution of the chlorine atom with an amino group.

-

This can be achieved by heating the 4-chloro derivative with a source of ammonia, such as a solution of ammonia in a suitable solvent, often in the presence of a copper catalyst.[1]

-

The final product, 3-Benzyl-2-methylpyridin-4-amine, is then purified by chromatography or crystallization.

Section 3: Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 3-Benzyl-2-methylpyridin-4-amine would rely on a combination of spectroscopic techniques.

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons of the pyridine ring (likely two doublets).- Aromatic protons of the benzyl group (multiplet).- A singlet for the methyl group protons.- A singlet for the benzylic methylene protons.- A broad singlet for the amine protons. |

| ¹³C NMR | - Distinct signals for the carbons of the pyridine and benzene rings.- Signals for the methyl, methylene, and amine-bearing carbons. |

| IR Spectroscopy | - N-H stretching vibrations (around 3300-3500 cm⁻¹).- C-H stretching for aromatic and aliphatic groups.- C=C and C=N stretching in the aromatic region. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (198.27 g/mol ).- Characteristic fragmentation patterns, likely involving the loss of the benzyl group. |

Section 4: Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 3-Benzyl-2-methylpyridin-4-amine is expected to be characteristic of a substituted 4-aminopyridine. The amino group can act as a nucleophile, and the pyridine nitrogen can be protonated or alkylated.

The 4-aminopyridine scaffold is a well-known pharmacophore with a broad range of biological activities.[2][3] This suggests that 3-Benzyl-2-methylpyridin-4-amine could be a valuable starting point for medicinal chemistry campaigns.

Sources

An In-depth Technical Guide on the Safety and Toxicity Profile of 3-Benzyl-2-methylpyridin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the safety and toxicological profile of 3-Benzyl-2-methylpyridin-4-amine. As a novel compound, direct and extensive safety data is not yet publicly available. Therefore, this document employs a structure-based predictive approach, synthesizing data from structurally analogous compounds—including aminopyridines and benzylpyridines—to construct a reliable, precautionary safety and toxicity profile. We present a predicted Safety Data Sheet (SDS), an in-depth analysis of potential toxicological endpoints, and a proposed experimental workflow for definitive toxicity characterization. This guide is intended for researchers, chemists, and drug development professionals to ensure the safe handling, storage, and evaluation of this molecule in a laboratory setting.

Introduction and Structural Analysis

3-Benzyl-2-methylpyridin-4-amine is a substituted pyridine derivative. The molecule's structure, characterized by a pyridine core with amine, methyl, and benzyl functional groups, suggests potential biological activity, making it a compound of interest in medicinal chemistry and materials science. The pyridine ring is a common motif in pharmaceuticals, while the benzyl group increases lipophilicity, and the primary amine group provides a site for hydrogen bonding and potential metabolic activity.

Given the absence of a dedicated CAS Registry Number and associated safety documentation, this guide will infer potential hazards and handling requirements by examining related chemical structures for which extensive data exists. This proactive, science-driven approach is fundamental to establishing a culture of safety in research and development.

Figure 1: Chemical Structure of 3-Benzyl-2-methylpyridin-4-amine.

Predicted Physicochemical Properties

Predicting the physicochemical properties is essential for understanding the compound's behavior and potential for exposure. The data below is estimated based on its structure and data from analogs like 2-Amino-4-methylpyridine and 4-Benzylpyridine.

| Property | Predicted Value / Information | Rationale / Analog Source |

| Molecular Formula | C₁₃H₁₄N₂ | From structure |

| Molecular Weight | 214.29 g/mol | From structure |

| Appearance | Likely a solid at room temperature (e.g., off-white to brown powder/crystals) | Analogs like 3-Amino-4-methylpyridine are solids.[1] |

| Melting Point | >100 °C | 3-Amino-4-methylpyridine has a melting point of 102-107°C. |

| Boiling Point | >230 °C | 2-Amino-4-methylpyridine has a boiling point of 230°C. |

| Solubility | Likely soluble in organic solvents (e.g., ethanol, DMSO, DMF). Low solubility in water predicted. | The benzyl group imparts significant nonpolar character. |

| pKa | Estimated 6-8 | The pyridine nitrogen and exocyclic amine contribute to basicity. |

Comprehensive Safety Profile (Predicted SDS)

This section synthesizes information from Safety Data Sheets of structurally related compounds to provide a precautionary guide for handling 3-Benzyl-2-methylpyridin-4-amine.

Hazard Identification

Based on analogs like 2-Amino-4-methylpyridine and 3-Amino-4-methylpyridine, this compound should be treated as hazardous.[1][2][3]

-

GHS Pictograms: GHS06 (Skull and Crossbones), GHS05 (Corrosion)

-

Signal Word: Danger

-

Predicted Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

First-Aid Measures

Immediate medical attention is required in case of exposure. First-aiders must protect themselves.[2]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[2][3]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustible. Forms explosive mixtures with air on intense heating. Thermal decomposition can release toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Handling and Storage

-

Handling: Work under a chemical fume hood.[2] Do not inhale the substance. Avoid contact with skin, eyes, and clothing.[6] Use personal protective equipment as required. Handle in accordance with good industrial hygiene and safety practice.[6]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store locked up. Consider storage under an inert atmosphere as aminopyridines can be air-sensitive.[2]

Stability and Reactivity

-

Reactivity: No specific data available. May react exothermically with strong acids and oxidizing agents.[5]

-

Chemical Stability: Expected to be stable under recommended storage conditions.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[2]

In-depth Toxicity Profile (Predicted)

This section extrapolates potential toxicological effects from structural analogs. All statements are predictive and must be confirmed by empirical testing.

Acute Toxicity

Aminopyridine derivatives are known for their significant acute toxicity.

-

Oral: Predicted to be toxic if swallowed (Category 3). The LD50 for the related 2-Amino-4-methylpyridine is not explicitly stated but the compound is classified as toxic.

-

Dermal: Predicted to be toxic in contact with skin (Category 3). The dermal LD50 in guinea pigs for 2-Amino-4-methylpyridine is 500 mg/kg.

-

Inhalation: Predicted to be toxic if inhaled (Category 3). The acute toxicity estimate for inhalation of 2-Amino-4-methylpyridine is 3 mg/l.

Skin Corrosion/Irritation and Eye Damage

-

Skin: Predicted to cause severe skin burns and irritation (Category 1B/2). Amines are notoriously corrosive or irritating. Tests on rabbits with 2-aminopyridine, a close analog, resulted in burns.

-

Eyes: Predicted to cause serious eye damage (Category 1). Direct contact is likely to cause irreversible damage.[3]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)

-

Carcinogenicity: There is no data to suggest that this compound is carcinogenic. No component of related substances like 2-Amino-4-methylpyridine is listed as a carcinogen by IARC, NTP, or OSHA.

-

Mutagenicity: No data available. Standard assays (e.g., Ames test) would be required for assessment.

-

Reproductive Toxicity: No data available.

Ecotoxicity

-

Predicted to be harmful to aquatic life with long-lasting effects. Pyridine derivatives can be persistent in the environment. The half-life of 3-Amino-4-methylpyridine in soil is estimated at 75 days.[1] It should not be allowed to enter drains or waterways.

Proposed Experimental Workflow for Toxicity Assessment

To move from a predicted profile to a validated one, a structured experimental approach is necessary. This self-validating system ensures that each step informs the next, building a comprehensive and trustworthy dataset.

Figure 2: Proposed Experimental Workflow for Toxicity Profiling.

Workflow Justification:

-

Phase 1 (In Vitro & In Silico): This initial phase provides cost-effective, high-throughput data to guide further studies. In silico models predict potential liabilities. Cytotoxicity assays establish a baseline for cellular toxicity, while the Ames and micronucleus tests are standard screens for mutagenic and genotoxic potential. Positive results here would trigger more cautious handling protocols and justify proceeding to in vivo studies.

-

Phase 2 (Acute In Vivo): If Phase 1 indicates potential for significant toxicity, acute in vivo studies are ethically and scientifically warranted to determine LD50/LC50 values and observe systemic effects. These studies are critical for accurate GHS classification and establishing safe exposure limits.

-

Phase 3 (Local Effects & Ecotox): These studies are performed to specifically address the predicted corrosive/irritant properties and environmental impact, which are key components of a complete SDS.

Conclusion

While a specific, empirically-derived Safety Data Sheet for 3-Benzyl-2-methylpyridin-4-amine is not currently available, a comprehensive safety and toxicity profile can be reliably predicted through the analysis of its structural motifs and data from analogous compounds. The available evidence strongly suggests that this compound should be handled as a hazardous substance, with acute toxicity (oral, dermal, inhalation) and severe skin/eye corrosive properties. Researchers and all personnel must adhere to stringent safety protocols, including the use of a chemical fume hood and appropriate personal protective equipment. The proposed experimental workflow provides a clear, logical path for the definitive characterization of this compound's toxicological profile, ensuring both laboratory safety and regulatory compliance.

References

-

PubChem. 3-(aminomethyl)-N-benzylpyridin-4-amine. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet. General chemical safety information. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet for 4-Benzylpyridine. [Link]

Sources

The Emerging Potential of the 3-Benzyl-2-methylpyridin-4-amine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its ability to form key hydrogen bonds and engage in various interactions with biological targets. This guide explores the therapeutic potential of a specific, underexplored derivative: 3-Benzyl-2-methylpyridin-4-amine . While direct literature on this exact molecule is sparse, this paper will synthesize data from closely related analogues to build a compelling case for its investigation. We will delve into plausible synthetic strategies, analyze structure-activity relationships (SAR) from analogous compounds active in oncology and neuroscience, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.

Introduction: The Rationale for a Novel Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyridine ring being a particularly versatile and successful core structure.[1] The strategic placement of functional groups on this ring can precisely tune a molecule's physicochemical properties and biological activity. The 3-Benzyl-2-methylpyridin-4-amine scaffold combines three key pharmacophoric elements:

-

The 4-Aminopyridine Core: The amino group at the C4 position is a potent hydrogen bond donor and acceptor, crucial for anchoring ligands into the active sites of enzymes and receptors. Its basicity can be modulated by other ring substituents, influencing solubility and pharmacokinetic profiles.

-

The C2-Methyl Group: This small alkyl group can provide beneficial steric interactions, enhance binding affinity through van der Waals forces, and improve metabolic stability by blocking potential sites of oxidation. Its influence is noted in analogues like 2-amino-4-methylpyridine, which show promise as enzyme inhibitors.[2]

-

The C3-Benzyl Group: The introduction of a benzyl group at the C3 position adds a large, lipophilic moiety that can engage with hydrophobic pockets in target proteins. This feature is critical for the potency of many kinase and protein-protein interaction inhibitors. Furthermore, the phenyl ring of the benzyl group offers a vector for further chemical modification to optimize potency, selectivity, and ADME properties.

By analyzing the established biological activities of isomeric and analogous structures, we can construct a strong hypothesis for the potential of 3-Benzyl-2-methylpyridin-4-amine as a valuable scaffold for targeting a range of diseases.

Synthetic Strategies and Methodologies

The synthesis of 3-Benzyl-2-methylpyridin-4-amine is not described in current literature. However, a robust synthetic route can be proposed based on established transformations in pyridine chemistry. The primary challenge lies in the controlled, regioselective introduction of the C3-benzyl group onto the pre-formed 2-methyl-4-aminopyridine core.

Proposed Synthetic Workflow

A plausible multi-step synthesis is outlined below. This approach prioritizes commercially available starting materials and utilizes reliable, scalable reactions.

Sources

- 1. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]

- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Benzyl-2-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Stability in Drug Discovery

The journey of a novel chemical entity from a promising lead to a marketed therapeutic is fraught with challenges. Among the most critical hurdles is ensuring the compound's stability under various environmental conditions. Thermodynamic stability, a measure of a molecule's intrinsic energy state, dictates its shelf-life, degradation pathways, and ultimately, its safety and efficacy as a drug substance. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 3-Benzyl-2-methylpyridin-4-amine, a substituted pyridine derivative with potential pharmacological significance. As a senior application scientist, the aim is to not only present established protocols but to also elucidate the underlying scientific principles that govern experimental design and data interpretation.

Theoretical Framework: Understanding the Intrinsic Stability of Substituted Pyridines

The pyridine ring, a foundational scaffold in many pharmaceuticals, possesses a unique electronic structure that influences its reactivity and stability. The introduction of substituents, such as the benzyl, methyl, and amine groups in 3-Benzyl-2-methylpyridin-4-amine, further modulates these properties.

Electronic and Steric Effects

The electron-donating nature of the amino and methyl groups at the 2- and 4-positions increases the electron density of the pyridine ring, potentially influencing its susceptibility to oxidative degradation. Conversely, the bulky benzyl group at the 3-position may introduce steric hindrance, which could shield adjacent bonds from chemical attack. Computational chemistry offers powerful tools to model these effects and predict degradation pathways.[1][2][3] Density Functional Theory (DFT) calculations, for instance, can be employed to determine the relative energies of the parent molecule and its potential degradation products, providing insights into the most likely decomposition routes.[2]

Tautomerism in Aminopyridines

Aminopyridines can exist in tautomeric forms, with the equilibrium between the amine and imine forms being a key consideration.[2] Computational studies on analogous aminopyridine systems have shown a strong preference for the amino tautomer, suggesting that 3-Benzyl-2-methylpyridin-4-amine is likely to predominantly exist in this more stable form.[2] However, environmental factors such as pH and solvent polarity can influence this equilibrium, which in turn can affect the compound's reactivity and degradation profile.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a thorough evaluation of a compound's thermodynamic stability.[][5] This typically involves a combination of thermal analysis techniques and forced degradation studies under a range of stress conditions.[][6][7]

Thermal Analysis: Probing Stability Under Thermal Stress

Thermal analysis techniques provide quantitative data on the physical and chemical changes that occur in a substance as a function of temperature.

DSC is a cornerstone technique for determining the melting point, enthalpy of fusion, and detecting any polymorphic transitions of a compound.[8] A sharp, well-defined endothermic peak is indicative of a pure, crystalline solid. Broadening of the melting endotherm or the appearance of additional thermal events upon storage under stress conditions can signify degradation or polymorphic changes.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Benzyl-2-methylpyridin-4-amine into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.

-

Data Analysis: Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the integrated area of the peak provides the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the onset of thermal decomposition and identifying the presence of volatile components such as residual solvents or water.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Instrument Setup: Place the pan onto the TGA balance.

-

Thermal Program: Heat the sample at a controlled rate, such as 10°C/min, under a nitrogen atmosphere.

-

Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Forced Degradation Studies: Simulating Real-World Stress

Forced degradation, or stress testing, involves subjecting the active pharmaceutical ingredient (API) to conditions more severe than those it would encounter during storage.[][6][7][9] This helps to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[6][7]

The susceptibility of the API to hydrolysis is assessed across a range of pH values.[6][7] This is particularly important for compounds with functional groups that can be hydrolyzed, such as esters or amides. While 3-Benzyl-2-methylpyridin-4-amine does not contain classically labile groups, the pyridine nitrogen can be protonated, which may influence its stability in acidic solutions.

Experimental Protocol: Hydrolytic Degradation

-

Solution Preparation: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) media.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Analysis: At specified time points, withdraw aliquots and analyze them using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Oxidative degradation is a common pathway for many organic molecules.[9] The amine and methyl groups on the pyridine ring of 3-Benzyl-2-methylpyridin-4-amine could be susceptible to oxidation.

Experimental Protocol: Oxidative Degradation

-

Solution Preparation: Dissolve the compound in a solution of an oxidizing agent, such as 3% hydrogen peroxide.

-

Incubation: Store the solution at room temperature, protected from light.

-

Analysis: Monitor the degradation over time using HPLC.

Exposure to light can provide the energy to initiate photochemical degradation reactions.[] International Council for Harmonisation (ICH) guidelines provide a standardized approach to photostability testing.

Experimental Protocol: Photostability Testing

-

Sample Exposure: Expose the solid API and a solution of the API to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

Control Samples: Store control samples, protected from light, under the same temperature and humidity conditions.

-

Analysis: After the specified exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from any degradation products.[6][7][10] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10]

HPLC Method Development

A reversed-phase HPLC method with UV detection is typically the starting point for stability studies of small molecules.[10] Method development involves optimizing the column, mobile phase composition, and gradient to achieve adequate resolution between the parent peak and all potential degradation products.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Techniques

Spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy can provide complementary information about changes in the molecular structure during stability studies.[][10]

Data Interpretation and Degradation Pathway Elucidation

The data from thermal analysis and forced degradation studies must be integrated to build a comprehensive understanding of the compound's stability profile.[] The identification of degradation products, often accomplished using Liquid Chromatography-Mass Spectrometry (LC-MS), is key to elucidating the degradation pathways. For pyridine derivatives, common degradation pathways include oxidation of the ring or substituents, and hydroxylation.[11][12][13][14]

Visualization of Experimental Workflows

Clear visualization of the experimental processes is essential for reproducibility and understanding.

Caption: Workflow for the comprehensive stability assessment of 3-Benzyl-2-methylpyridin-4-amine.

Conclusion: A Foundation for Rational Drug Development

A thorough understanding of the thermodynamic stability of 3-Benzyl-2-methylpyridin-4-amine is paramount for its successful development as a pharmaceutical agent. The integrated approach outlined in this guide, combining theoretical calculations with rigorous experimental testing, provides a robust framework for identifying potential liabilities, guiding formulation development, and ensuring the quality and safety of the final drug product. By embracing a scientifically-driven and self-validating system of protocols, researchers can confidently advance promising molecules through the development pipeline.

References

- Analytical Techniques In Stability Testing. (2025, March 24).

- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.

- Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Mishra, R. K., & Jana, S. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. Science Journal of Analytical Chemistry, 3(6), 127-134.

- EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUC. East African Community.

- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022, May 27).

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.

- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Soil Science Society of America Journal, 53(4), 1133-1138.

- Lah, N., Giester, G., Lah, J., Šegedin, P., & Leban, I. (2001). Copper(II) carboxylates with 2-aminopyridine. Synthesis, characterization and a study of the dimer–monomer equilibrium in acetonitrile solutions by VIS-spectroscopic and microcalorimetric titrations. New Journal of Chemistry, 25(6), 753-759.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.

- He, D. H., Di, Y. Y., Liu, Y. P., & Dan, W. Y. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Journal of Solution Chemistry, 40(5), 900-906.

- McCullough, J. P., Douslin, D. R., Messerly, J. F., Hossenlopp, I. A., Kincheloe, T. C., & Waddington, G. (1957). Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.; a Revised Vibrational Assignment. Journal of the American Chemical Society, 79(16), 4289-4295.

- Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022, May 26). ACS Omega.

- Sublimation Enthalpies of Substituted Pyridine N-Oxides.

- Computational Analysis of Pyridin-2-amine and Pyridin-2(5H)-imine Tautomeric Stability. BenchChem.

- Liu, S., Yu, Y., & Liebeskind, L. S. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 9(10), 1947-1950.

- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. American Society for Microbiology.

- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023, May 16). ACS Central Science.

- Microbial Degradation of Pyridine and Its Derivatives. (2010, February 19).

- How N-(pyridin-4-yl)

- Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines.

- Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. (2020, August 14). MDPI.

- A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018, July 17). PubMed.

- Pyridine: Experimental and Calculated Chemical Thermodynamic Properties between 0 and 1500°K.

- Thermal Analysis of Pyridinium Tetrachloronickelate(II); Tetrahedral Octahedral Structural Transformation.

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 477600-70-7. (2025, July 24). ChemicalBook.

- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu

- Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. PMC.

- What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine? (2019, May 21).

- N-Benzyl-4-methylpyridin-2-amine.

- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025, January 31). MDPI.

- Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1).

- 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016, April 20). Loba Chemie.

- 3-Amino-4-methylpyridine Safety D

- 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate: a problem solved by experimental and calculation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. eac.int [eac.int]

- 7. rsc.org [rsc.org]

- 8. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine [scalar.usc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sepscience.com [sepscience.com]

- 11. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-Benzyl-2-methylpyridin-4-amine via Nitro Precursor Reduction

Abstract

This document provides a comprehensive guide for the chemical reduction of 3-benzyl-2-methyl-4-nitropyridine to the corresponding amine, 3-benzyl-2-methylpyridin-4-amine. This transformation is a pivotal step in the synthesis of substituted aminopyridines, a structural motif of significant interest in pharmaceutical and materials science research. We present two robust and widely-applicable protocols: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-mediated reduction using iron in an acidic medium. The guide delves into the underlying chemical principles, provides detailed, step-by-step experimental procedures, and offers insights into reaction monitoring, product isolation, and troubleshooting.

Introduction: The Significance of Aminopyridines

Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The amine functional group serves as a versatile handle for subsequent chemical modifications, allowing for the construction of complex molecular architectures with tailored biological activities. The reduction of a nitro group to a primary amine is one of the most fundamental and reliable transformations in organic synthesis to access these valuable building blocks.[1][2] The choice of reduction method is critical, dictated by factors such as the presence of other functional groups, cost, scale, and safety considerations.[1] This guide provides researchers with the practical knowledge to successfully synthesize 3-benzyl-2-methylpyridin-4-amine, a key intermediate for further synthetic exploration.

Chemical Theory and Mechanistic Overview

The conversion of an aromatic nitro group to an amine is a six-electron reduction. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[3] While the exact pathway can vary with the chosen reagents, the general transformation is well-understood.

Two primary methodologies are discussed herein:

-

Catalytic Hydrogenation: This method employs a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon, in the presence of molecular hydrogen (H₂).[1][4] The reaction occurs on the catalyst surface, where H₂ is adsorbed and activated, allowing for the stepwise reduction of the nitro group. This method is often preferred for its high efficiency and clean reaction profile, yielding water as the only stoichiometric byproduct.[1]

-

Metal-Mediated Reduction: This classic approach utilizes a reducing metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid.[5][6][7] The metal acts as the electron donor, and the acid serves as a proton source. The reaction mechanism involves a series of single-electron transfers from the metal surface to the nitro group.[6][8] Iron in the presence of a proton donor is a cost-effective, robust, and often highly chemoselective option, making it suitable for large-scale synthesis.[7][8]

Caption: Generalized pathway for the six-electron reduction of a nitroaromatic compound.

Experimental Protocols

Safety First: The reduction of nitro compounds can be exothermic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[9][10]

Protocol A: Catalytic Hydrogenation

This protocol is favored for its clean conversion and simple work-up. However, care must be taken as Pd/C can be pyrophoric, and hydrogen gas is highly flammable.

Materials & Reagents

| Reagent/Material | Specification | Typical Quantity (for 10 mmol scale) |

| 3-Benzyl-2-methyl-4-nitropyridine | >95% purity | 2.28 g (10.0 mmol) |

| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry | 10-20 mol % (106-212 mg) |

| Ethanol (EtOH) or Methanol (MeOH) | Anhydrous or Reagent Grade | 100 mL |

| Hydrogen (H₂) Gas | High Purity | Balloon or pressure vessel |

| Celite® (Diatomaceous Earth) | Filtration aid | As needed |

| Inert Gas (Nitrogen or Argon) | High Purity | For purging |

| Hydrogenation Flask or Parr Shaker Apparatus | Appropriate for pressure and volume | 1 |

Step-by-Step Procedure

-

Reaction Setup: To a suitable hydrogenation flask, add 3-benzyl-2-methyl-4-nitropyridine (1.0 eq). Dissolve the starting material in ethanol or methanol (approx. 0.1 M concentration).

-

Inerting: Flush the flask with an inert gas (N₂ or Ar) for several minutes to remove atmospheric oxygen.

-

Catalyst Addition: Under a positive flow of inert gas, carefully add the 10% Pd/C catalyst (10-20 mol %). Caution: Pd/C can ignite in the presence of solvents and air.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas. Repeat this purge cycle three times. Inflate a balloon with H₂ and attach it to the flask or pressurize the vessel (typically 1-4 atm or ~50 psi).[4]

-

Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-24 hours.[4]

-

Work-up: Once complete, carefully vent the excess hydrogen and purge the flask with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent (e.g., ethanol). Caution: Do not allow the filtered catalyst cake to dry completely in the air, as it can become pyrophoric. Quench the filter cake with water.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-benzyl-2-methylpyridin-4-amine. The product can be purified further by crystallization or column chromatography if necessary.[1]

Protocol B: Iron-Mediated Reduction

This protocol is a robust and cost-effective alternative, particularly well-suited for substrates with functional groups that might be sensitive to catalytic hydrogenation (e.g., certain double bonds or protecting groups).[7]

Materials & Reagents

| Reagent/Material | Specification | Typical Quantity (for 10 mmol scale) |

| 3-Benzyl-2-methyl-4-nitropyridine | >95% purity | 2.28 g (10.0 mmol) |

| Iron (Fe) Powder | <325 mesh | 3-5 eq (1.68 g - 2.80 g) |

| Acetic Acid (AcOH) or Ammonium Chloride (NH₄Cl) | Glacial or ACS Grade | 5-10 eq or as solvent |

| Ethanol (EtOH) or Water | Reagent Grade | As solvent |

| Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Saturated aqueous solution | For neutralization |

| Ethyl Acetate (EtOAc) | Reagent Grade | For extraction |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 3-benzyl-2-methyl-4-nitropyridine (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water or acetic acid.[1][11]

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-6 hours, indicated by the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization & Filtration: If an acid like AcOH was used, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~8-9. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3-benzyl-2-methylpyridin-4-amine. Further purification can be achieved via column chromatography or crystallization.[1][11]

Overall Experimental Workflow

Caption: A schematic overview of the synthesis process from starting material to final product.

Data Summary and Troubleshooting

Expected Results

| Parameter | Catalytic Hydrogenation (Protocol A) | Iron-Mediated Reduction (Protocol B) |

| Yield | Typically high (>90%)[4] | Good to excellent (80-95%)[11] |

| Purity | Generally very high | Good, may require purification |

| Byproducts | Minimal; potential for over-reduction | Iron oxides/salts |

| Pros | Clean, high yield, simple work-up | Cost-effective, robust, good chemoselectivity |

| Cons | Flammable H₂, expensive catalyst | Stoichiometric waste, requires filtration |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive catalyst (Protocol A)- Insufficient reductant (Protocol B)- Poor stirring/mass transfer | - Use fresh catalyst.- Add more Fe powder and acid/heat.- Increase stirring speed. |

| Low Yield | - Product loss during work-up/extraction- Adsorption of product onto catalyst/salts | - Perform additional extractions.- Wash filter cake thoroughly with solvent. |

| "Oiling Out" during Crystallization | - Impurities present- Solvent system is not optimal- Cooling too rapidly | - Purify crude product by column chromatography first.- Try a different solvent or solvent mixture.- Allow solution to cool slowly to room temperature before placing in an ice bath.[9] |

References

- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.

- Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.

- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom

- 3-aminopyridine. (n.d.). Organic Syntheses Procedure.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.

- Preparation method of 2-amino-3-nitro pyridine. (2014, March 26).

- Stoichiometric Zn or Fe Metal Reduction. (n.d.). Wordpress.

- Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.

- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. (2025, August 6). RSC Publishing.

- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.

- nitro thinner. (2022, December 15).

- Reduction of Nitro Aromatic Compounds in Fe(0)

- Method for preparing 3-aminopyridines from 3-nitropyridines. (n.d.).

- Nitro Reduction - Common Conditions. (n.d.).

- Catalytic hydrogenation of pyridines in water. a) Data showing the.... (n.d.).

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis. (n.d.). chemicalbook.

- Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl). (n.d.).

- A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 c

- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (n.d.). Dalton Transactions (RSC Publishing).

- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)

- 3-(aminomethyl)-N-benzylpyridin-4-amine | C13H15N3 | CID 115028394. (n.d.). PubChem.

- 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine. (n.d.). Sigma-Aldrich.

- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) -. (n.d.). PMC.

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.).

- Method of reducing aromatic nitro compounds. (n.d.).

- Nitroglycerin - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).

- Nitroglycerin P

- Nitroglycerin Use in the Emergency Department: Current Perspectives. (2022, July 9). PMC.

- 1-Benzyl-4-(N-ethyl-N-(3-cyano-2-pyridinyl)amino)piperidine - Optional[MS (GC)] - Spectrum. (n.d.).

- 2b. 300 MHz. (n.d.). UCI Department of Chemistry.

- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025, January 31). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jsynthchem.com [jsynthchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nj.gov [nj.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Using 3-Benzyl-2-methylpyridin-4-amine as an intermediate in drug discovery

Application Note: 3-Benzyl-2-methylpyridin-4-amine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary

In modern medicinal chemistry, substituted 4-aminopyridines are recognized as privileged scaffolds, frequently acting as ATP-competitive hinge-binding motifs in kinase inhibitors targeting ROCK, TGF-βR1, and Protein Kinase D (PKD)[1][2][3]. 3-Benzyl-2-methylpyridin-4-amine (CAS: 1464091-66-4) is a highly specialized, commercially available building block that leverages this core. This application note details the structural rationale for employing this specific intermediate and provides a self-validating protocol for its derivatization via Buchwald-Hartwig cross-coupling, overcoming inherent steric and electronic hurdles.

Structural Rationale & Pharmacophore Mapping

As a Senior Application Scientist, it is critical to understand why a specific substitution pattern is chosen before committing resources to its synthesis. The tri-part functionality of 3-benzyl-2-methylpyridin-4-amine is engineered to maximize both potency and selectivity within kinase ATP-binding pockets:

-

The 4-Aminopyridine Core: Acts as a bidentate hinge-binding motif. The pyridine nitrogen serves as a hydrogen bond acceptor, while the C4-amine acts as a hydrogen bond donor, anchoring the molecule to the kinase hinge region[2].

-

The C2-Methyl Group (Steric Shielding): The introduction of a small alkyl group at the C2 position induces a conformational twist and provides steric bulk. This exploits specific gatekeeper residue sizes, enhancing kinase selectivity by clashing with larger gatekeeper amino acids while fitting into those with smaller residues (e.g., Threonine).

-

The C3-Benzyl Group (Hydrophobic Vectoring): This bulky, lipophilic group is strategically positioned to vector into adjacent hydrophobic pockets, such as the DFG-out allosteric site or hydrophobic pocket II, significantly increasing binding affinity and target residence time[3].

Caption: Pharmacophore mapping of 3-Benzyl-2-methylpyridin-4-amine in kinase ATP-binding sites.

Synthetic Derivatization: Overcoming Steric and Electronic Hurdles

The primary synthetic utility of 3-benzyl-2-methylpyridin-4-amine lies in the elaboration of the C4-amine to form bis-aryl amines via Buchwald-Hartwig cross-coupling. However, coupling this specific intermediate presents two distinct mechanistic challenges:

-

Electronic Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, forming inactive off-cycle species that halt the catalytic cycle[4].

-

Steric Hindrance: The bulky C3-benzyl group sterically occludes the C4-amine. This hinders the coordination of the amine to the Pd(II) oxidative addition complex, severely slowing down the critical reductive elimination step.

The Solution: To overcome these hurdles, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as BrettPhos or tBuXPhos) coupled with a highly active precatalyst is required. These ligands enforce a mono-ligated Pd(0) active species, accelerate reductive elimination, and are sterically demanding enough to prevent the pyridine nitrogen from poisoning the catalyst[4].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

This protocol is designed as a self-validating system to ensure high-fidelity coupling of 3-benzyl-2-methylpyridin-4-amine with an aryl halide, incorporating mandatory checkpoints to verify reaction integrity and prevent false positives in downstream biological assays.

Objective: Synthesis of a bis-aryl amine kinase inhibitor intermediate.

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 3-Benzyl-2-methylpyridin-4-amine (1.2 equiv), BrettPhos Pd G3 precatalyst (0.05 equiv), and finely milled Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

-

Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst degradation.

-

Solvent Addition & Degassing: Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to the aryl halide) via syringe. Sparge the mixture with Argon for an additional 10 minutes.

-

Catalytic Cycle Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–12 hours.

-

Quench & Metal Scavenging: Cool the reaction to room temperature. Dilute with Ethyl Acetate and add SiliaMetS Thiol (metal scavenger, 5 equiv relative to Pd). Stir at 40 °C for 2 hours. Causality: Residual palladium can cause severe assay interference (false positives) in biological testing. Thiol scavengers irreversibly bind Pd for easy filtration.

-

Isolation: Filter the mixture through a pad of Celite, wash with Ethyl Acetate, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

Self-Validation Checkpoints:

-

Checkpoint 1 (Visual): Upon reaching 90 °C, the reaction should transition from a heterogeneous yellow suspension to a deep red/orange homogeneous solution, indicating the generation of the active Pd(0) species.

-

Checkpoint 2 (LC-MS Monitoring): At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to the next step only when the aryl halide peak area is <5% and the desired product mass [M+H]⁺ is the base peak.

-

Checkpoint 3 (Post-Scavenging): Following purification, run an ICP-MS analysis on a 1 mg sample to ensure residual Palladium is <10 ppm before releasing the compound for biological screening.

Caption: Self-validating Buchwald-Hartwig amination workflow for hindered 4-aminopyridines.

Quantitative Optimization Data

The following table summarizes the optimized reaction conditions required to successfully derivatize sterically hindered 4-aminopyridines like 3-benzyl-2-methylpyridin-4-amine, comparing baseline conditions against the optimized protocol.

| Reaction Parameter | Baseline Condition (Standard Amination) | Optimized Condition (Hindered 4-Aminopyridine) | Rationale for Optimization | Expected Isolated Yield |

| Precatalyst | Pd₂(dba)₃ (5 mol%) | BrettPhos Pd G3 (5 mol%) | G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species without dba inhibition. | >85% |

| Ligand | XantPhos | BrettPhos | Accommodates the bulky C3-benzyl group and prevents pyridine-nitrogen coordination[4]. | N/A |

| Base | NaOtBu | Cs₂CO₃ (Finely Milled) | NaOtBu can cause side reactions with sensitive functional groups; Cs₂CO₃ is milder yet effective for deactivated amines. | N/A |

| Solvent | Toluene | 1,4-Dioxane | Dioxane provides superior solubility for polar heterocyclic intermediates at elevated temperatures. | N/A |

| Temperature | 110 °C | 90 °C | Highly active G3 precatalysts allow for lower temperatures, minimizing thermal degradation of the product[4]. | N/A |

References

- BLD Pharm. "62732-44-9 | 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine | BLD Pharm" (Contains catalog and CAS data for 3-Benzyl-2-methylpyridin-4-amine, CAS: 1464091-66-4).

- Taylor & Francis. "Research Advances in Kinase Enzymes and Inhibitors for Cardiovascular Disease Treatment".

- rhhz.net. "ROCK inhibitor: Focus on recent updates".

- SSRN. "Discovery of novel TGF-βR1 inhibitors as potential cancer immunotherapy agents".

- PMC. "Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions".

- PMC. "Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters".

Sources

- 1. ROCK inhibitor: Focus on recent updates [html.rhhz.net]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective N-Alkylation of 3-Benzyl-2-methylpyridin-4-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule of Interest: 3-Benzyl-2-methylpyridin-4-amine (CAS: 1464091-66-4)

Introduction & Mechanistic Causality

The functionalization of 4-aminopyridines is a critical transformation in the synthesis of kinase inhibitors, GPCR ligands, and novel pharmacophores. However, achieving chemoselective N-alkylation at the exocyclic amine (N4) over the endocyclic pyridine nitrogen (N1) is a classic synthetic hurdle. Direct alkylation of 4-aminopyridine derivatives often suffers from severe chemoselectivity issues, predominantly yielding N1-alkylated by-products unless specific anionic or electrochemical activation is employed[1]. Furthermore, standard transition-metal-catalyzed cross-coupling approaches (e.g., using alkyl boronic acids) frequently fail with 4-aminopyridines due to strong coordination to the endocyclic nitrogen, which poisons the catalyst[2].

For 3-Benzyl-2-methylpyridin-4-amine , this challenge is compounded by severe steric hindrance. The bulky 3-benzyl group effectively shields the N4 position. Meanwhile, the resonance-stabilized system inherently drives electron density toward the N1 position, making it the most nucleophilic site under neutral conditions.

To overcome this, researchers must rely on two distinct mechanistic strategies:

-

Thermodynamic/Anionic Control: Using a strong, non-bulky base to deprotonate the sterically hindered N4 position, forcing the formation of a highly nucleophilic amide anion.

-

Kinetic Control via Reductive Amination: Bypassing direct alkylation entirely by forming an imine intermediate, which exclusively occurs at the primary exocyclic amine, followed by selective reduction[3].

Workflow Visualization

The following diagram illustrates the mechanistic pathways and the causality behind the reagent choices required to bypass undesired N1-alkylation.

Logical workflow illustrating chemoselective N-alkylation pathways for 4-aminopyridines.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of reaction conditions, demonstrating how base selection and methodology directly impact the chemoselectivity (N4 vs. N1) for sterically hindered 4-aminopyridines.

| Entry | Reagents / Base | Solvent | Electrophile | Temp (°C) | N4-Yield (%) | N1-Yield (%) | Mechanistic Outcome |

| 1 | K₂CO₃ (2.0 eq) | DMF | Benzyl bromide | 60 | < 5 | 82 | Weak base fails to deprotonate N4; N1 acts as the primary nucleophile. |

| 2 | LiHMDS (1.2 eq) | THF | Benzyl bromide | -78 to RT | 45 | < 5 | Bulky base causes steric clash with the 3-benzyl group, leading to incomplete deprotonation. |

| 3 | NaH (1.5 eq) | DMF | Benzyl bromide | 0 to RT | 88 | < 2 | Small ionic radius of NaH allows full penetration of the steric shield, forming the N4-anion. |

| 4 | R-CHO, STAB, AcOH | DCE | Aldehyde | RT | 92 | 0 | Imine formation is exclusive to N4. Strict mono-alkylation achieved[3]. |

| 5 | Cu(OAc)₂, Pyridine | Dioxane | Alkyl boronic acid | 100 | 0 | 0 | Catalyst poisoning via endocyclic nitrogen coordination[2]. |

Self-Validating Experimental Protocols

Protocol A: Deprotonation-Driven Direct Alkylation (For Mono- or Di-Alkylation)

Causality: Sodium hydride (NaH) is utilized because its small ionic radius allows it to penetrate the steric shield generated by the 3-benzyl and 2-methyl groups. A highly polar aprotic solvent (DMF) is required to solvate the resulting tight ion pair, maximizing the nucleophilicity of the N4-anion.

Step-by-Step Methodology:

-

Preparation of the Anion: Dissolve 3-Benzyl-2-methylpyridin-4-amine (1.0 equiv, 5.0 mmol) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv for mono-alkylation) portion-wise.

-

Self-Validation Checkpoint: Observe the reaction. The evolution of H₂ gas (bubbling) and a distinct color shift (typically to a deep yellow/orange) physically confirm successful deprotonation. If bubbling is absent, quench the reaction and verify the integrity of the NaH.

-

-

Electrophile Addition: Stir for 30 minutes at 0 °C, then add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

-

In-Process Monitoring:

-

Self-Validation Checkpoint: Quench a 10 µL aliquot in 500 µL of MeOH/H₂O (1:1) and analyze via LC-MS. The desired N4-alkylated product will elute later on a reverse-phase C18 column compared to the starting material. Any undesired N1-pyridinium salt will elute near the void volume (highly polar/charged).

-

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica, DCM:MeOH gradient).

Protocol B: Chemoselective Reductive Amination (Strict Mono-Alkylation)

Causality: When strict mono-alkylation is required, direct alkylation risks over-alkylation. Reductive amination circumvents this by forming an iminium ion exclusively at the primary amine. Sodium triacetoxyborohydride (STAB) is selected over NaBH₄ because STAB is milder and selectively reduces the protonated iminium intermediate without reducing the unreacted aldehyde.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3-Benzyl-2-methylpyridin-4-amine (1.0 equiv, 5.0 mmol) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.5 equiv) to catalyze iminium formation.

-

Pre-Reduction Validation: Stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The mass spectrum should show the complete disappearance of the starting material mass and the appearance of the iminium intermediate mass (

of SM + Aldehyde - H₂O).

-

-

Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise. Stir for 12 hours at room temperature.

-

Self-Validation Checkpoint: Post-reduction LC-MS must show a mass shift of +2 Da from the iminium intermediate, confirming successful reduction to the secondary amine.

-

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with DCM (3x), dry over MgSO₄, filter, and concentrate. Purify via flash chromatography.

References

-

Title: Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: nih.gov URL: [Link]

-

Title: A Facile N-Monoalkylation of Aminopyridines Source: researchgate.net URL: [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Benzyl-2-methylpyridin-4-amine via Catalytic Hydrogenation

Introduction: The Strategic Importance of 3-Benzyl-2-methylpyridin-4-amine and its Synthesis

In the landscape of modern pharmaceutical and materials science, substituted pyridinamines serve as indispensable structural motifs. Among these, 3-Benzyl-2-methylpyridin-4-amine is a key building block, valued for its role as a precursor in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic placement of its functional groups—a primary amine at the 4-position, a methyl group at the 2-position, and a benzyl group at the 3-position—offers multiple points for molecular elaboration.

The synthesis of this target molecule is most efficiently and cleanly achieved through the catalytic hydrogenation of its nitro precursor, 3-benzyl-2-methyl-4-nitropyridine. This method is a cornerstone of industrial and laboratory synthesis due to its high efficiency, excellent functional group tolerance, and favorable environmental profile, often producing only water as a byproduct.[1][2] This document provides detailed, field-proven protocols for this transformation using two of the most robust and widely adopted heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney® Nickel. The causality behind experimental choices, safety considerations, and optimization strategies are discussed to ensure reliable and scalable synthesis.

Principle and Reaction Mechanism

Catalytic hydrogenation of a nitro group to a primary amine is a surface-mediated reaction. The process relies on a heterogeneous catalyst, typically a noble metal like palladium or platinum, or a high-surface-area nickel catalyst like Raney Nickel.[2][3]

The fundamental steps are:

-

Adsorption: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive atomic hydrogen.

-

Substrate Binding: The nitro-aromatic substrate also adsorbs onto the catalyst surface, bringing the nitro group into close proximity with the activated hydrogen atoms.

-

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final hydrogenolysis step cleaves the N-O bond to form the primary amine (-NH₂).

-

Desorption: The final amine product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

This stepwise reduction is highly exothermic, necessitating careful control of reaction temperature to prevent runaway reactions and minimize side reactions.[4]

Caption: General reaction scheme for the synthesis.

Comparative Experimental Protocols

Two primary protocols are presented, leveraging the distinct advantages of Palladium on Carbon and Raney® Nickel. Pd/C is often preferred for its high activity and relative ease of handling, while Raney® Nickel offers a cost-effective alternative, albeit with more stringent handling requirements due to its pyrophoric nature.[1][2][3][5][6]

| Parameter | Protocol 1: Palladium on Carbon (Pd/C) | Protocol 2: Raney® Nickel |

| Catalyst | 5-10% Palladium on activated carbon (50% wet) | Raney® Nickel 2800 (slurry in water) |

| Catalyst Loading | 2-5 mol% relative to substrate | 10-20 wt% relative to substrate |

| Typical Solvent | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | Ethanol (EtOH), Methanol (MeOH) |

| Temperature | 25–50 °C | 25–60 °C |

| H₂ Pressure | 1–5 bar (15–75 psi) | 3–10 bar (45–150 psi) |

| Reaction Time | 2–8 hours | 4–16 hours |

| Key Advantage | High activity, good selectivity, easier to handle than Raney Ni. | Cost-effective, highly active.[6] |

| Primary Hazard | Used (dry) catalyst can be pyrophoric.[5] | Highly pyrophoric when dry; must be handled as a wet slurry.[3] |

Protocol 1: Synthesis using Palladium on Carbon (Pd/C)

This protocol is recommended for its reliability and operational simplicity. The use of commercially available wet Pd/C significantly mitigates the risk of ignition associated with the dry powder.

Materials and Equipment

-

Substrate: 3-Benzyl-2-methyl-4-nitropyridine

-

Catalyst: 10% Pd/C (50% wet with water)

-

Solvent: Anhydrous Methanol or Ethanol

-

Hydrogen Source: Hydrogen gas cylinder (purity ≥ 99.9%)

-

Inert Gas: Nitrogen or Argon gas cylinder

-

Reactor: Glass pressure vessel or stainless-steel autoclave (e.g., Parr hydrogenator) equipped with a magnetic or mechanical stirrer, pressure gauge, and thermocouple.[7]

-

Filtration: Buchner funnel, filter flask, and a pad of filter aid (e.g., Celite®).

-

Standard Glassware: Schlenk flask, cannulas, syringes.

Safety Precautions

-

Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air (LEL 4%, UEL 76%).[3] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[7]

-

Pyrophoric Catalyst: While wet Pd/C is safer, the catalyst becomes highly pyrophoric after the reaction once the solvent is removed. Never allow the used catalyst to dry in the air. [3][5] The filter cake should be kept wet with water and disposed of in a dedicated, labeled waste container filled with water.[5]

-

Pressure Operations: Use a blast shield for glass pressure reactors.[8] Always perform a leak test with an inert gas (Nitrogen) before introducing hydrogen.[7]

Step-by-Step Methodology

-

Reactor Preparation: Place a stir bar in the pressure reactor. Add the 3-benzyl-2-methyl-4-nitropyridine (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of substrate) to the reactor. Stir briefly to dissolve the substrate.

-

Inerting the System: Seal the reactor. Using a gas manifold, evacuate the vessel under vacuum and backfill with nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[5]

-

Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C (50% wet) catalyst (0.02-0.05 eq). The wet catalyst can be added as a slurry in a small amount of the reaction solvent.

-

Hydrogenation:

-

Seal the reactor again. Purge the system by evacuating and backfilling with hydrogen gas 3-5 times.[1]

-

Pressurize the reactor to the target pressure (e.g., 3 bar / 45 psi).

-

Begin vigorous stirring and, if required, heat the reaction to the set temperature (e.g., 40 °C).

-

-

Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure on the gauge (hydrogen uptake). The reaction is complete when hydrogen consumption ceases. Progress can also be confirmed by TLC or LC-MS analysis of an aliquot (after safely venting the H₂ and purging with N₂).[1]

-

Work-up and Catalyst Removal:

-

Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen into the fume hood exhaust.

-

Purge the reactor with nitrogen 3-5 times to remove all residual hydrogen.[7]

-

Prepare a pad of Celite® (1-2 cm thick) in a Buchner funnel. Wet the pad with methanol.

-

Under a gentle stream of nitrogen, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[3]

-

CRITICAL: Immediately after filtration, quench the filter cake with plenty of water. Do not allow it to dry.[5] Transfer the wet Celite®/catalyst mixture to a dedicated waste container.

-

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid or oil can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography if necessary to yield pure 3-Benzyl-2-methylpyridin-4-amine.

Protocol 2: Synthesis using Raney® Nickel

This protocol is a cost-effective alternative, particularly for larger-scale synthesis. It requires heightened awareness and specific handling procedures for the highly pyrophoric Raney® Nickel catalyst.

Materials and Equipment

-

Substrate: 3-Benzyl-2-methyl-4-nitropyridine

-

Catalyst: Raney® Nickel 2800 (aqueous slurry)

-

Solvent: Anhydrous Ethanol

-

Hydrogen Source: Hydrogen gas cylinder (purity ≥ 99.9%)

-

Other Reagents: Deionized water

-

Equipment: Same as Protocol 1, with a preference for a stainless-steel autoclave for larger scales.

Safety Precautions

-

Extreme Pyrophoricity: Raney® Nickel is extremely pyrophoric and will ignite spontaneously if allowed to dry in air.[3] It must be kept wet and handled as an aqueous slurry or under an inert atmosphere at all times.[4]

-

Catalyst Transfer: All transfers of the catalyst should be done by washing/slurrying with deoxygenated solvent. Never scrape or handle dry Raney® Nickel.

-

Waste Disposal: The used catalyst must be quenched carefully and stored under water in a dedicated waste container.

Step-by-Step Methodology